molecular formula C11H15NO2 B13332723 2-(3-Aminophenyl)-3-methylbutanoic acid

2-(3-Aminophenyl)-3-methylbutanoic acid

Cat. No.: B13332723
M. Wt: 193.24 g/mol
InChI Key: BXJHGCNKBQSDAQ-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-3-methylbutanoic acid is an organic compound that features an aminophenyl group attached to a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction between 3-aminophenylboronic acid and a suitable methylbutanoic acid derivative under catalytic conditions . The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.

Industrial Production Methods

Industrial production of 2-(3-Aminophenyl)-3-methylbutanoic acid may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro-2-(3-aminophenyl)-3-methylbutanoic acid.

    Reduction: 2-(3-Aminophenyl)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Aminophenyl)-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Aminophenyl)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminophenyl)-3-methylbutanoic acid is unique due to its specific combination of an aminophenyl group with a methylbutanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(3-aminophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,12H2,1-2H3,(H,13,14)

InChI Key

BXJHGCNKBQSDAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)N)C(=O)O

Origin of Product

United States

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